![molecular formula C16H15F2N3O2 B2889187 5-Fluoro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine CAS No. 2380063-07-8](/img/structure/B2889187.png)
5-Fluoro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine
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Overview
Description
5-Fluoro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine is a chemical compound with the molecular formula C16H15F2N3O2 and a molecular weight of 319.312 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry
Biology
In biology, this compound may be used in the study of biochemical pathways and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for research in cellular and molecular biology .
Medicine
Its unique properties may allow for the creation of new therapeutic agents for the treatment of various diseases .
Industry
In industry, this compound may be used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable component in various industrial applications .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoro-2-{[1-(2-fluorobenzoyl)piperidin-4-yl]oxy}pyrimidine include other fluorinated aromatic compounds and piperidine derivatives. These compounds share structural similarities and may exhibit similar chemical and biological properties .
Uniqueness
What sets this compound apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct reactivity and interactions, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(2-fluorophenyl)-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c17-11-9-19-16(20-10-11)23-12-5-7-21(8-6-12)15(22)13-3-1-2-4-14(13)18/h1-4,9-10,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAVUDZGRNJMFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)F)C(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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